

2,3-Dimethylphenol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dimethylphenol**

Cat. No.: **B072121**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2,3-Dimethylphenol**

Introduction

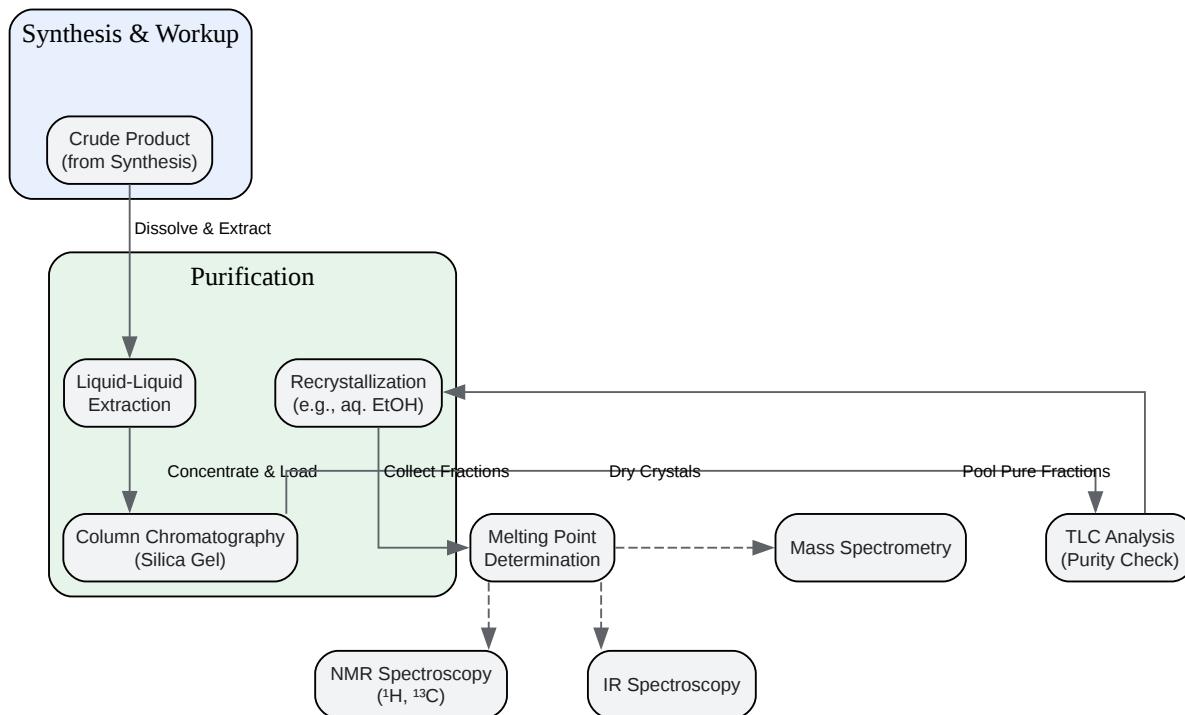
2,3-Dimethylphenol, also known as 2,3-xylenol or vic-o-xylenol, is an aromatic organic compound with the chemical formula $C_8H_{10}O$.^{[1][2]} As a member of the substituted phenol family, its structure consists of a benzene ring substituted with a hydroxyl (-OH) group and two adjacent methyl (-CH₃) groups.^[3] It typically appears as a colorless to brown crystalline solid with a characteristic sweet, tarry, or phenolic odor.^{[4][5]}

This compound serves as a crucial intermediate in a variety of industrial and organic synthesis applications.^[4] Its utility spans the production of antioxidants, disinfectants, solvents, plastics, and resins.^{[5][6][7]} Furthermore, it is a precursor in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.^{[1][5][7]} This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **2,3-Dimethylphenol**, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular and Physical Properties

The physical characteristics of **2,3-Dimethylphenol** are dictated by its molecular structure. The presence of the polar hydroxyl group allows for hydrogen bonding, influencing its melting and boiling points, while the nonpolar dimethylbenzene portion governs its solubility in organic solvents.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ O	[2][8]
Molecular Weight	122.17 g/mol	[2][8][9]
CAS Number	526-75-0	[2][5]
Appearance	Colorless, white, or brown crystalline solid.[4][5][6]	[4][5][6]
Odor	Sweet, tarry, phenolic odor.[3][5]	[3][5]
Melting Point	70-73 °C (158-163 °F)	[4]
Boiling Point	217 °C (423 °F) at 760 mmHg	[4]
Density	~1.0 g/cm ³ (Varies with temperature)	
Vapor Pressure	1 mmHg at 56 °C (132.8 °F)	[9]
Vapor Density	4.2 (Air = 1)	[5]
Water Solubility	Slightly soluble; 4.57 g/L at 25 °C.[5]	[5]
Solubility in other solvents	Freely soluble in alcohol, ether, chloroform, and benzene; also soluble in alkali solutions.[4][5]	[4][5]
Acidity (pKa)	10.54 at 25 °C	[5]
LogP (Octanol/Water)	2.48	[8][10]
Flash Point	90.6 °C (195 °F)	[10]


Spectroscopic Data and Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of **2,3-Dimethylphenol**. The key spectral features are outlined below.

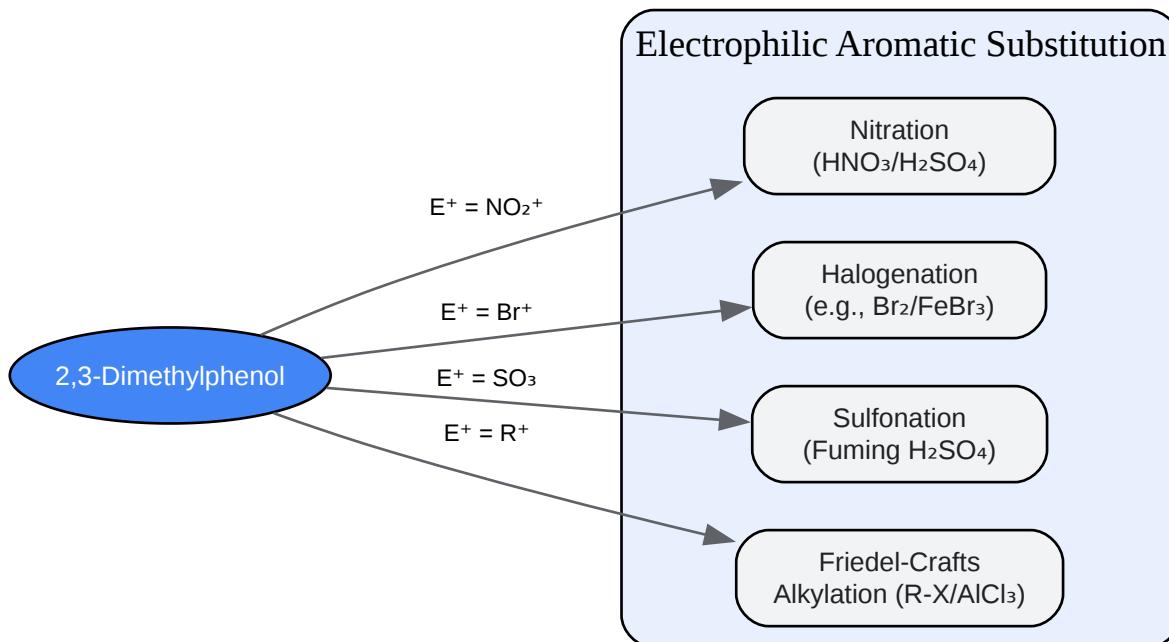
- **¹H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals for the aromatic, methyl, and hydroxyl protons. The three aromatic protons will appear as a complex multiplet in the range of δ 6.6-7.1 ppm. The two methyl groups will each produce a singlet at approximately δ 2.1-2.3 ppm. The hydroxyl proton signal is a broad singlet whose chemical shift is concentration-dependent, typically found between δ 4.5-5.5 ppm.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the asymmetry of the substitution pattern.
- **Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands. A broad peak around 3200-3600 cm^{-1} corresponds to the O-H stretching of the hydroxyl group. C-H stretching from the aromatic ring and methyl groups are observed around 3000-3100 cm^{-1} and 2850-2960 cm^{-1} , respectively. Aromatic C=C stretching vibrations appear in the 1450-1600 cm^{-1} region, and a strong C-O stretching band is visible around 1200 cm^{-1} .
- **Mass Spectrometry (MS):** In electron ionization mass spectrometry, **2,3-Dimethylphenol** exhibits a strong molecular ion peak (M^+) at $m/z = 122$. The primary fragmentation pathway involves the loss of a methyl group, resulting in a significant peak at $m/z = 107$.[\[2\]](#)[\[11\]](#)

Experimental Workflow: Compound Characterization

The following diagram illustrates a standard workflow for the isolation and characterization of a synthesized batch of **2,3-Dimethylphenol**. This self-validating process ensures purity and confirms the identity of the final product.

[Click to download full resolution via product page](#)

Caption: Workflow for purification and characterization.


Chemical Properties and Reactivity

Acidity

As a phenol, **2,3-Dimethylphenol** is weakly acidic. The hydroxyl proton can be abstracted by a base to form the corresponding 2,3-dimethylphenoxyde ion. Its pK_a of 10.54 indicates it is slightly less acidic than phenol ($pK_a \approx 10$).^[5] This reduced acidity is due to the electron-donating nature of the two methyl groups, which destabilize the resulting phenoxide anion.

Reactivity of the Aromatic Ring

The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The two methyl groups are also weakly activating and ortho-, para-directing. The combined effect makes the aromatic ring highly susceptible to electrophilic attack, primarily at the C4 and C6 positions (para and ortho to the hydroxyl group, respectively).

[Click to download full resolution via product page](#)

Caption: Reactivity in electrophilic substitution.

- Halogenation: It reacts readily with halogens. For instance, bromination typically occurs at the positions para and ortho to the hydroxyl group.
- Nitration: Nitration with a mixture of nitric and sulfuric acids yields nitro-substituted derivatives. The reaction conditions must be carefully controlled to avoid oxidation.
- Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group onto the ring.
- Friedel-Crafts Alkylation and Acylation: The activated ring can undergo Friedel-Crafts reactions, though the presence of the Lewis acid catalyst can sometimes lead to complexation with the hydroxyl group.

Synthesis and Manufacturing

Industrially, xlenols are produced through the methylation of phenol or cresols over a catalyst at elevated temperatures.[\[1\]](#)[\[7\]](#) A common laboratory-scale synthesis involves the diazotization of 2,3-dimethylaniline (2,3-xylidine) followed by hydrolysis of the resulting diazonium salt.[\[4\]](#)[\[12\]](#)

Protocol: Synthesis from 2,3-Xylidine

This protocol describes a general method for the synthesis of **2,3-Dimethylphenol** via diazotization.

Causality: The conversion of an aromatic amine to a phenol is achieved by first transforming the amine into a diazonium salt, which is an excellent leaving group (N_2 gas). Subsequent heating in an aqueous acidic solution allows for nucleophilic substitution by water to yield the desired phenol.

- **Diazotization:**
 - Dissolve 2,3-xylidine in an aqueous solution of a strong acid (e.g., H_2SO_4 or HCl) in a flask cooled in an ice bath to 0-5 °C.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite ($NaNO_2$) dropwise. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the diazonium salt.
 - Stir the mixture for an additional 15-20 minutes after the addition is complete.
- **Hydrolysis:**
 - Gently heat the diazonium salt solution to approximately 50-60 °C. Vigorous evolution of nitrogen gas will be observed.
 - Continue heating until the gas evolution ceases, indicating the completion of the hydrolysis reaction.
- **Isolation and Purification:**
 - Cool the reaction mixture to room temperature.

- The resulting **2,3-Dimethylphenol** can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether).
- Wash the organic extract with a sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Remove the solvent under reduced pressure to yield the crude product.
- Further purify the solid product by recrystallization from a suitable solvent system, such as aqueous ethanol.^[4]

Applications

2,3-Dimethylphenol is a versatile chemical building block with a range of applications:

- Chemical Intermediate: It is widely used as a starting material in organic synthesis for more complex molecules.^[4]
- Antioxidants: It is a precursor for the manufacture of antioxidants used in lubricants, gasolines, and elastomers.^{[5][6]}
- Polymers and Resins: It is used in the production of specialty plastics and resins.^{[5][7]}
- Agrochemicals and Pharmaceuticals: It serves as an intermediate in the synthesis of certain pesticides and pharmaceutical agents.^{[1][5]}
- Disinfectants: Like other phenols, it is used in the formulation of disinfectants.^[6]
- Flavor and Fragrance: In small concentrations, it is used as a flavor and fragrance agent.^[10]

Safety, Toxicology, and Handling

Hazard Profile: **2,3-Dimethylphenol** is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.^{[13][14][15]} Inhalation of its dust or vapors can cause severe irritation to the respiratory system, potentially leading to chemical pneumonitis and pulmonary edema.^{[6][9]} Chronic exposure may result in

damage to the liver and kidneys.[6][9] It is also toxic to aquatic life with long-lasting effects.[8][13]

Handling Precautions:

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][13][15]
- Spill Management: In case of a spill, remove all ignition sources. Dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[5][9]
- Fire Safety: While not highly flammable, it is combustible. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.[8]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][14]
- Keep away from incompatible substances such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[4][8][9]
- It is corrosive to steel, brass, and copper.[4][9]

Conclusion

2,3-Dimethylphenol is a compound of significant industrial importance, characterized by the reactivity of its activated aromatic ring and the acidity of its hydroxyl group. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior is essential for its safe handling and effective use in research and manufacturing. Its role as a key intermediate in the synthesis of a wide array of commercial products, from polymers to pharmaceuticals, underscores its value in modern chemistry.

References

- **2,3-Dimethylphenol** | C8H10O | CID 10687. (n.d.). PubChem.
- **2,3-Dimethylphenol** - Hazardous Agents. (n.d.). Haz-Map.
- 2,3-xylenol phenol, 2,3-dimethyl-. (n.d.). The Good Scents Company.

- Showing metabocard for **2,3-Dimethylphenol** (HMDB0032148). (2012, September 11). Human Metabolome Database.
- Xylenol (Dimethylphenol): Core Production Technologies : Purification Technology. (n.d.).
- Phenol, 2,3-dimethyl-. (n.d.). NIST WebBook.
- Phenol, 2,3-dimethyl-. (n.d.). NIST WebBook.
- Process for the preparation of 2,4-dimethylphenol. (1995, July 6). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 3. Human Metabolome Database: Showing metabocard for 2,3-Dimethylphenol (HMDB0032148) [hmdb.ca]
- 4. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
- 5. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Xylenol (Dimethylphenol): Global Market Overview, Supply Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 2,3-xylenol, 526-75-0 [thegoodsentscompany.com]
- 11. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 12. 2,3-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. hpc-standards.com [hpc-standards.com]
- 15. tcichemicals.com [tcichemicals.com]

- To cite this document: BenchChem. [2,3-Dimethylphenol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072121#2-3-dimethylphenol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b072121#2-3-dimethylphenol-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com